N-(Piperidin-4-ylmethyl)pyridin-2-amine
Overview
Description
“N-(Piperidin-4-ylmethyl)pyridin-2-amine” is a chemical compound that has been studied for its potential applications in the pharmaceutical industry . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Synthesis Analysis
The synthesis of piperidine derivatives, including “this compound”, involves the N-heterocyclization of primary amines with diols . This process is catalyzed by a Cp*Ir complex and results in a variety of five-, six-, and seven-membered cyclic amines .Molecular Structure Analysis
The molecular structure of “this compound” includes a piperidine ring and a pyridine ring connected by a methylene bridge . The molecular weight of the compound is 191.27300 .Chemical Reactions Analysis
The chemical reactions involving “this compound” include hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 191.27300 . Other physical and chemical properties such as density, boiling point, and melting point are not specified in the retrieved papers.Scientific Research Applications
DNA Research and Damage Analysis
Compounds containing piperidine structures, similar to N-(Piperidin-4-ylmethyl)pyridin-2-amine, are used in DNA sequencing and the study of DNA damage. Piperidine, a secondary amine, is notably utilized in the Maxam-Gilbert sequencing method for creating DNA strand breaks at damaged base sites, aiding in the identification of alkali-labile lesions. This process is catalyzed under alkaline conditions, leading to the formation of strand breaks at sites of N7-guanine alkylations, demonstrating the compound's utility in genetic research and its potential role in understanding genetic disorders and mutations (Mattes, Hartley, & Kohn, 1986).
Catalysis and Chemical Synthesis
This compound-related structures are instrumental in catalysis, particularly in the formation of complex organic molecules. For instance, cyclic amines such as piperidine have been utilized in redox-neutral aromatization reactions, offering insights into the mechanism of pyrrole formation from cyclic amines and aldehydes. These processes are vital for the functionalization of amine C-H bonds, showcasing the compound's significance in organic synthesis and pharmaceutical research (Ma, Paul, Breugst, & Seidel, 2016).
Photocatalytic Applications
The photocatalytic degradation of organic compounds, including those containing nitrogen atoms similar to this compound, has been studied using titanium dioxide under UV illumination. This process results in the formation of ammonium and nitrate ions, with the rate of formation varying based on the nature of the nitrogen in the compound. Such studies highlight the environmental applications of these compounds in the degradation of pollutants and the treatment of wastewater (Low, McEvoy, & Matthews, 1991).
Future Directions
Properties
IUPAC Name |
N-(piperidin-4-ylmethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-2-6-13-11(3-1)14-9-10-4-7-12-8-5-10/h1-3,6,10,12H,4-5,7-9H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVOFVCTIUPSRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619983 | |
Record name | N-[(Piperidin-4-yl)methyl]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
302338-97-2 | |
Record name | N-[(Piperidin-4-yl)methyl]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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